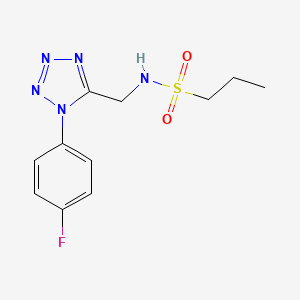

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

描述

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTBMQAKTLJQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

Attachment of the Sulfonamide Group: The resulting 4-fluorophenyl tetrazole is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

化学反应分析

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

作用机制

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Tetrazole-Based Analogues ()

Compounds in share structural similarities with the target molecule, particularly in their tetrazole cores and synthetic methodologies. Key comparisons include:

- Synthetic Efficiency : The target compound’s synthesis may follow similar "general procedures" (e.g., Procedure 2 or 6 in ), which achieve yields of 88–95% for tetrazole derivatives. The absence of protective groups (e.g., chlorotrityl in Compound 8) in the target may simplify synthesis .

- Functional Groups : Unlike ester or carboxylic acid derivatives in , the target’s propane sulfonamide group offers distinct hydrogen-bonding and solubility properties. The 4-fluorophenyl group may confer greater metabolic stability compared to unsubstituted phenyl rings .

Sulfonamide Derivatives ()

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide () provides a comparison of sulfonamide pharmacophores:

- Tetrazoles may exhibit stronger acidity (pKa ~4–5), influencing ionization at physiological pH .

- Sulfonamide Substituents : The target’s propane sulfonamide has a flexible aliphatic chain, contrasting with the rigid toluene sulfonamide in . This flexibility could modulate binding kinetics and solubility .

生物活性

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈F₁N₅O₂S |

| Molecular Weight | 369.32 g/mol |

| CAS Number | 941875-27-0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring is known for its role in modulating enzyme activity and receptor interactions, which can lead to various pharmacological effects. The fluorophenyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that the compound exhibited significant antimicrobial activity, with MIC values ranging from 50 to 200 µg/mL, showcasing potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory responses.

The compound appears to modulate the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, the compound can reduce the expression of various inflammatory mediators.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic applicability. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilic nature.

- Metabolism : Primarily hepatic metabolism.

- Excretion : Renal excretion as metabolites.

Toxicity studies are ongoing, but initial findings indicate a favorable safety profile at therapeutic doses .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Tetrazole Ring Formation : Cyclize 4-fluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl/MeOH) to generate the 1-(4-fluorophenyl)-1H-tetrazole core .

- Methylation and Sulfonamide Coupling : React the tetrazole intermediate with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM at 0–5°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Optimization : Adjust stoichiometry (1.2:1 sulfonyl chloride:tetrazole), solvent polarity (e.g., THF for solubility), and reaction time (6–12 hours) to achieve >80% yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR : Use H/C NMR to verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and sulfonamide protons (δ ~3.1–3.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350–1150 cm) and tetrazole ring vibrations (~1450 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 342.1) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Workflow :

- In Vitro Enzyme Inhibition : Test against kinases or proteases at 10 µM concentrations using fluorescence-based assays (e.g., ATPase activity) .

- Antimicrobial Susceptibility : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported conformational data for tetrazole-sulfonamide derivatives?

- Approach :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve anisotropic displacement parameters for fluorine and sulfur atoms .

- Refinement : Apply SHELXL (v.2018) with TWIN/BASF commands for twinned crystals and hydrogen-bonding restraints (e.g., N–H···O=S interactions) .

- Case Study : Compare bond angles (C–S–N ~107°) and torsional flexibility (tetrazole-phenyl dihedral angles ±15°) across polymorphs .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for tetrazole-sulfonamide hybrids?

- Design Principles :

- Fluorine Substitution : Replace 4-fluorophenyl with 3,4-difluorophenyl to enhance hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites) .

- Sulfonamide Modifications : Introduce branched alkyl chains (e.g., isopropyl) to reduce off-target binding via steric hindrance .

- Computational Docking : Use AutoDock Vina to predict binding poses against COX-2 or carbonic anhydrase IX, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How do fluorination patterns on the phenyl ring influence metabolic stability and pharmacokinetics?

- Metabolic Analysis :

- In Vitro CYP450 Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. 4-Fluorophenyl derivatives show slower oxidation (t > 120 min) compared to non-fluorinated analogs .

- LogP Optimization : Measure partition coefficients (e.g., shake-flask method) to balance solubility (target LogP ~2.5) and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。